(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid molecular weight and chemical structure
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid molecular weight and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, a derivative of cinnamic acid, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. As a member of the α,β-unsaturated carboxylic acid family, its structure is characterized by a phenyl ring substituted at the ortho-position with a benzyloxy group. This particular arrangement of functional groups—a bulky, lipophilic benzyloxy protecting group, a conjugated acrylic acid moiety, and ortho-substitution—imparts distinct electronic and steric properties that influence its reactivity and biological interactions.
Cinnamic acid and its derivatives are widely recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The substitution pattern on the phenyl ring is a critical determinant of this activity. While para- and meta-substituted alkoxycinnamic acids are extensively studied, ortho-substituted analogues like (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid are less characterized, representing a promising frontier for novel drug discovery and development. The presence of the benzyloxy group, often used as a protecting group for phenols, also offers a synthetic handle for the preparation of 2-hydroxycinnamic acid derivatives, which are known to possess enhanced antioxidant efficacy due to potential intramolecular hydrogen bonding.[2] This guide provides a comprehensive overview of the molecule's chemical properties, a robust synthesis protocol, and an exploration of its potential therapeutic applications based on structure-activity relationships within its chemical class.
Chemical Structure and Properties
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid is an aromatic carboxylic acid. The "(2E)" designation specifies the trans stereochemistry of the double bond in the prop-2-enoic acid side chain, which is the more thermodynamically stable isomer. The core structure consists of a cinnamic acid backbone with a benzyloxy group (a benzyl ether) at the C2 (ortho) position of the phenyl ring.
Molecular Formula: C₁₆H₁₄O₃
Molecular Weight: 254.28 g/mol
The key structural features are the carboxylic acid group, the conjugated C=C double bond, and the ortho-benzyloxy-substituted aromatic ring. These features dictate its physical and chemical properties, including its potential as a Michael acceptor and its ability to participate in hydrogen bonding and π-π stacking interactions.
Table 1: Physicochemical Properties of (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic Acid
| Property | Value | Source/Method |
| CAS Number | 113982-23-3 | [3] |
| Molecular Formula | C₁₆H₁₄O₃ | Calculation |
| Average Molecular Weight | 254.28 g/mol | Calculation |
| Monoisotopic Mass | 254.0943 Da | Calculation |
| IUPAC Name | (2E)-3-[2-(phenylmethoxy)phenyl]prop-2-enoic acid | IUPAC Nomenclature |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)O | Chemical Structure |
| InChI Key | KNEFRHCUYCDKRK-RVDMUPIBSA-N (related structure) | [4] |
Synthesis Protocol: Doebner Condensation
The most direct and reliable method for synthesizing (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid is the Doebner modification of the Knoevenagel condensation.[5][6] This reaction involves the condensation of an aromatic aldehyde with malonic acid, using pyridine as a basic solvent and typically a catalytic amount of piperidine. The reaction proceeds via an initial condensation to form a benzylidenemalonic acid intermediate, which then undergoes in-situ decarboxylation to yield the α,β-unsaturated cinnamic acid derivative.[5]
The precursor, 2-(benzyloxy)benzaldehyde, is commercially available or can be readily synthesized from salicylaldehyde (2-hydroxybenzaldehyde) and benzyl bromide.
Experimental Workflow Diagram
Caption: Workflow for the synthesis via Doebner condensation.
Step-by-Step Methodology
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(benzyloxy)benzaldehyde (1.0 eq.), malonic acid (1.5-2.0 eq.), and pyridine (3-5 volumes relative to the aldehyde).
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Catalyst Addition: Add a catalytic amount of piperidine (0.05-0.1 eq.) to the mixture.
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Causality Insight: Pyridine acts as both the solvent and the base to facilitate the initial condensation. Piperidine, being a stronger base, is a more effective catalyst for the initial enolate formation from malonic acid, accelerating the reaction rate.[7]
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-
Reaction: Heat the reaction mixture to 80-90 °C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours). The evolution of CO₂ gas indicates the decarboxylation step is proceeding.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing crushed ice and water (approx. 10 volumes).
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Precipitation: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) with stirring until the pH is approximately 1-2. A solid precipitate of the crude product should form.
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Self-Validation: The carboxylic acid product is soluble in the basic pyridine solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium and causing it to precipitate, which is a key step for isolation.
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-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any remaining malonic acid.
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid as a solid.
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Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Structure and Spectroscopic Analysis (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). Often a broad singlet.
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δ ~8.0-8.2 ppm (d, 1H, J ≈ 16.0 Hz): Vinylic proton H-β (CH =CH-COOH), trans-coupled to H-α. The ortho-substitution may shift this downfield compared to unsubstituted cinnamic acid.
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δ ~7.2-7.6 ppm (m, 9H): Aromatic protons from the benzyloxy phenyl ring (5H) and the disubstituted phenyl ring (4H). This will be a complex multiplet region.
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δ ~6.4-6.6 ppm (d, 1H, J ≈ 16.0 Hz): Vinylic proton H-α (-CH=CH -COOH), trans-coupled to H-β.
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δ ~5.1-5.3 ppm (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂ -Ph).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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δ ~170-172 ppm: Carboxylic acid carbonyl carbon (C =O).
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δ ~155-158 ppm: Aromatic carbon attached to the ether oxygen (ortho C -O).
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δ ~140-145 ppm: Vinylic carbon, C-β (C H=CH-COOH).
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δ ~136-138 ppm: Aromatic quaternary carbon of the benzyl group.
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δ ~125-132 ppm: Aromatic CH carbons of both phenyl rings.
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δ ~120-122 ppm: Aromatic quaternary carbon, C-1 of the cinnamic acid phenyl ring.
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δ ~118-120 ppm: Vinylic carbon, C-α (-CH=C H-COOH).
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δ ~112-115 ppm: Aromatic CH carbon ortho to the ether oxygen.
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δ ~70-72 ppm: Methylene carbon of the benzyloxy group (-O-C H₂-Ph).
Potential Applications in Drug Development
The structural motifs within (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid suggest several potential therapeutic applications, drawing from the established biological activities of the broader class of cinnamic acid derivatives.
Signaling Pathway Context
Caption: Potential mechanisms of action for therapeutic applications.
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Antioxidant and Anti-inflammatory Agent: Hydroxycinnamic acids are potent antioxidants.[2][8] The benzyloxy group can be cleaved in vivo to release the corresponding 2-hydroxycinnamic acid, which may exhibit enhanced radical-scavenging activity. Cinnamic acid derivatives are also known to inhibit key inflammatory pathways such as those mediated by NF-κB and cyclooxygenase (COX) enzymes.
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Antimicrobial Agent: The α,β-unsaturated carbonyl system is a known pharmacophore that can act as a Michael acceptor, potentially alkylating cysteine residues in essential bacterial enzymes. Cinnamic acid derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[1]
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Anticancer Research: Many phenolic compounds, including cinnamic acids, exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.[1] The presence of an alkoxy group on the phenyl ring has been shown to modulate this activity.[9] This compound could serve as a lead structure or an intermediate for synthesizing more complex molecules with potential utility in oncology.
Conclusion
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid is a valuable research compound whose full potential is yet to be explored. Its synthesis is readily achievable through established organic chemistry reactions like the Doebner condensation. Based on its structural relationship to a well-studied class of bioactive molecules, it holds significant promise as a scaffold for the development of novel therapeutics, particularly in the areas of inflammatory diseases and infectious agents. Further investigation into its specific biological activities and mechanism of action is warranted to fully elucidate its utility for drug development professionals.
References
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